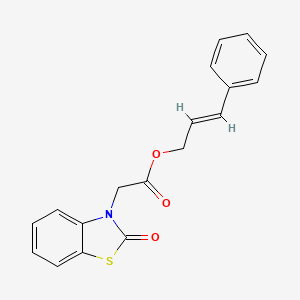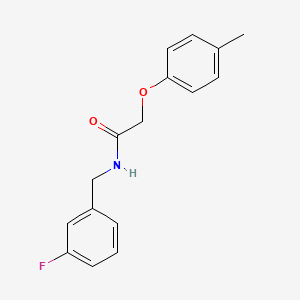
1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as ACY-1215 or Rocilinostat and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including tubulin. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, HDAC6 inhibition has been shown to promote the degradation of misfolded proteins, which is important for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide. ACY-1215 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACY-1215 in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This specificity is important for minimizing off-target effects and improving the safety profile of the compound. However, one of the limitations of using ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of ACY-1215. One direction is to explore its potential applications in other diseases, such as autoimmune disorders and viral infections. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of ACY-1215.
Méthodes De Synthèse
The synthesis of ACY-1215 involves the reaction of 2-chlorobenzylamine with 4-aminopyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 4-piperidinecarboxylic acid. This reaction yields the final product, ACY-1215, which is a white crystalline powder.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammatory disorders. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.
Propriétés
IUPAC Name |
1-(4-aminopyrimidin-2-yl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-4-2-1-3-12(13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXBNFIEPNWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)C(=O)O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)
![N-[4-({[3-(1H-imidazol-1-yl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5464069.png)
![2-[3-nitro-4-(1-piperidinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5464075.png)


![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
![N,N-dimethyl-7-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464098.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5464106.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)
![3-{[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5464152.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5464153.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-propylpentanamide](/img/structure/B5464158.png)
